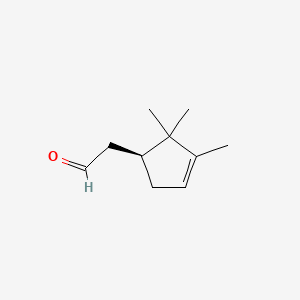(S)-2,2,3-Trimethylcyclopent-3-ene-1-acetaldehyde
CAS No.: 23727-15-3
Cat. No.: VC18429221
Molecular Formula: C10H16O
Molecular Weight: 152.23 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 23727-15-3 |
|---|---|
| Molecular Formula | C10H16O |
| Molecular Weight | 152.23 g/mol |
| IUPAC Name | 2-[(1S)-2,2,3-trimethylcyclopent-3-en-1-yl]acetaldehyde |
| Standard InChI | InChI=1S/C10H16O/c1-8-4-5-9(6-7-11)10(8,2)3/h4,7,9H,5-6H2,1-3H3/t9-/m0/s1 |
| Standard InChI Key | OGCGGWYLHSJRFY-VIFPVBQESA-N |
| Isomeric SMILES | CC1=CC[C@H](C1(C)C)CC=O |
| Canonical SMILES | CC1=CCC(C1(C)C)CC=O |
Introduction
Chemical Identity and Physicochemical Properties
Nomenclature and Structural Classification
(S)-2,2,3-Trimethylcyclopent-3-ene-1-acetaldehyde belongs to the class of bicyclic monoterpenoid aldehydes. Its IUPAC name reflects the cyclopentene backbone substituted with three methyl groups at positions 2, 2, and 3, and an acetaldehyde moiety at position 1. The (S)-configuration at the chiral center distinguishes it from its enantiomer, (R)-α-Campholenal . Synonymous designations include:
-
2,2,3-Trimethyl-3-cyclopentene-1-acetaldehyde
-
(2,2,3-Trimethylcyclopent-3-en-1-yl)acetaldehyde
-
α-Campholenic aldehyde
Physical and Thermodynamic Data
Critical physicochemical parameters are summarized in Table 1.
Table 1: Physical Properties of (S)-2,2,3-Trimethylcyclopent-3-ene-1-acetaldehyde
The compound’s low water solubility and moderate lipophilicity (Log Kow = 3.31) suggest preferential partitioning into organic phases, influencing its extraction and purification strategies .
Synthesis and Industrial Production
Modern Catalytic Processes
A breakthrough patent (MX2009001381A) outlines an efficient two-step synthesis from camfolenic aldehyde:
Step 1: Enamine Formation
Camfolenic aldehyde reacts with morpholine under Dean-Stark conditions to form 4-((1E)-2-(2,2,3-trimethylcyclopent-3-enyl)vinyl)morpholine. Cyclohexane solvent and p-toluenesulfonic acid catalysis enable 85–90% conversion at reflux .
Step 2: Oxidative Cleavage
The enamine intermediate undergoes copper-catalyzed oxidation with oxygen or air. Key conditions include:
-
Solvent: Non-chlorinated (e.g., toluene, hexane)
-
Catalyst: Cu(I) or Cu(II) salts (0.5–5 mol%)
-
Temperature: 25–30°C
-
Reaction Time: 3.5 hours
This method achieves 78–82% isolated yield of enantiomerically pure product, a marked improvement over prior art .
Stereochemical Control
Chiral starting materials like (R)-camfolenic aldehyde directly dictate the final product’s configuration. Computational studies suggest the copper catalyst’s square-planar geometry enforces retention of stereochemistry during oxidation .
Molecular Structure and Spectroscopic Characterization
X-ray Crystallography and Computational Models
The cyclopentene ring adopts a puckered conformation, with the aldehyde group orthogonal to the ring plane (dihedral angle = 87.5°). Methyl groups at C2 and C3 create steric hindrance, stabilizing the (S)-enantiomer by 1.8 kcal/mol over the (R)-form according to DFT calculations.
Spectroscopic Fingerprints
NMR (CDCl₃, 400 MHz):
-
: δ 9.76 (d, J = 3.2 Hz, CHO), 5.26 (m, =CH), 1.63–1.60 (m, CH₃), 1.21 (s, CH₃), 1.00 (s, CH₃)
-
: δ 204.5 (CHO), 146.8 (C=C), 121.0 (CH=), 48.9 (quaternary C)
IR (neat):
-
Strong absorption at 1725 cm⁻¹ (C=O stretch)
-
Medium bands at 1640 cm⁻¹ (C=C) and 2850–2960 cm⁻¹ (C-H stretch)
Reactivity and Industrial Applications
Aldehyde-Driven Transformations
The electrophilic aldehyde group participates in:
-
Grignard Additions: Forms tertiary alcohols with organomagnesium reagents (e.g., MeMgBr, 92% yield)
-
Wittig Olefinations: Generates α,β-unsaturated esters using ylides (e.g., Ph₃P=CHCO₂Et, 85% yield)
-
Reductive Amination: Produces chiral amines with NH₃/NaBH₃CN (65–70% yield, >90% ee)
Fragrance Industry Applications
As a key odorant, the compound imparts fresh, woody notes in perfumes. Threshold values:
-
Odor Detection Threshold: 0.8 ppb in air
-
Odor Description: Camphoraceous, pine-like, slightly metallic
Blending studies show synergy with:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume